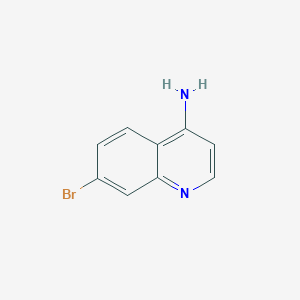

4-Amino-7-bromoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

7-bromoquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDROXEYPGVJRGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363961 | |

| Record name | 4-Amino-7-bromoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65340-74-1 | |

| Record name | 4-Amino-7-bromoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-7-bromoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Overview of 4 Amino 7 Bromoquinoline Within the Quinoline Scaffold in Contemporary Chemical Research

Significance of the Quinoline (B57606) Heterocyclic System in Organic Synthesis and Drug Discovery

The quinoline ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is recognized as a "privileged structure" in drug discovery. nih.govtandfonline.com This designation stems from its recurring presence in a wide array of pharmacologically active compounds. tandfonline.comnih.gov The structural rigidity and the presence of a nitrogen atom in the ring system allow for diverse interactions with biological targets. Consequently, quinoline derivatives have been extensively investigated and developed as therapeutic agents for a broad spectrum of diseases, including cancer, malaria, and various infections. nih.govnih.govbohrium.com

In organic synthesis, the quinoline scaffold serves as a versatile building block for the construction of more complex molecular architectures. rsc.orgrsc.org Numerous synthetic methodologies, ranging from classic named reactions like the Skraup, Friedländer, and Pfitzinger syntheses to modern transition-metal-catalyzed cross-coupling reactions, have been developed to construct and functionalize the quinoline core. rsc.orgiipseries.org The ability to introduce a wide variety of substituents onto the quinoline ring with high regioselectivity allows for the fine-tuning of the molecule's steric and electronic properties, which is crucial for optimizing its biological activity and pharmacokinetic profile. scispace.com The development of multicomponent reactions for quinoline synthesis has further enhanced the efficiency and diversity of accessible derivatives. rsc.orgrsc.org

Academic Context and Research Landscape of 4-Amino-7-bromoquinoline

Within the broader context of quinoline research, this compound serves as a key intermediate and a molecular scaffold for the development of novel bioactive compounds. The 4-aminoquinoline (B48711) substructure is particularly renowned for its historical and ongoing importance in the development of antimalarial drugs, with chloroquine (B1663885) being a prime example. researchgate.netesr.ie The amino group at the 4-position is often crucial for the compound's mechanism of action, which can involve accumulation in the acidic food vacuole of the malaria parasite and interference with heme detoxification. researchgate.netacs.org

The bromine atom at the 7-position significantly influences the molecule's reactivity and biological profile. Halogen atoms, such as bromine, can enhance the lipophilicity of a molecule, potentially improving its membrane permeability. rsc.org Furthermore, the bromine atom can serve as a handle for further synthetic modifications through various cross-coupling reactions, such as Suzuki-Miyaura coupling, allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR). smolecule.com Research has shown that the presence and position of a halogen on the quinoline ring can be critical for antimalarial and anticancer activities. acs.orgrsc.org

The research landscape for this compound and its derivatives is active, with studies focusing on its synthesis and application in medicinal chemistry. For instance, it has been utilized as a starting material for the synthesis of more complex heterocyclic systems and as a scaffold for developing agents targeting various diseases. mdpi.comresearchgate.net The combination of the 4-amino group and the 7-bromo substituent provides a unique electronic and steric environment, making it a valuable tool for medicinal chemists aiming to design new therapeutic agents with improved potency and selectivity.

Synthetic Methodologies and Reaction Pathways for 4 Amino 7 Bromoquinoline

Established Synthetic Routes to 4-Amino-7-bromoquinoline

Established synthetic routes primarily rely on the sequential modification of a pre-formed quinoline (B57606) core or the direct functionalization of the heterocyclic system.

Sequential Halogenation and Amination Protocols

A predominant and well-established strategy for synthesizing this compound involves a multi-step sequence starting with the appropriate aniline precursor. This method typically includes the cyclization to form the quinoline ring, followed by halogenation and then nucleophilic aromatic substitution (SNAr) to introduce the amino group at the C4 position.

The key intermediate in many of these syntheses is 7-bromo-4-chloroquinoline nih.gov. The differential reactivity of the chloro and bromo substituents allows for selective functionalization. The chlorine atom at the C4 position is highly activated towards nucleophilic substitution by the ring nitrogen, making it susceptible to displacement by an amine.

The general pathway can be summarized as:

Cyclization: An appropriate bromo-substituted aniline undergoes a cyclization reaction (e.g., Conrad-Limpach or Doebner-von Miller reaction) to form a 7-bromo-4-hydroxyquinoline intermediate.

Chlorination: The hydroxyl group at the C4 position is then converted to a more reactive leaving group, typically a chlorine atom, using reagents like phosphorus oxychloride (POCl₃). This yields the crucial 7-bromo-4-chloroquinoline intermediate.

Amination: The final step is the nucleophilic aromatic substitution of the C4-chlorine with an amine. This reaction is the most common method for introducing the 4-amino group onto the quinoline scaffold frontiersin.org. The reaction can be carried out with various amines, including ammonia or protected amine equivalents, often under heating frontiersin.orgfrontiersin.org. The use of microwave irradiation has been shown to accelerate this substitution, leading to good yields in shorter reaction times frontiersin.orgfrontiersin.org.

This sequential approach is foundational in the synthesis of many 4-aminoquinoline (B48711) derivatives, including the antimalarial drug Chloroquine (B1663885), which is synthesized from 4,7-dichloroquinoline frontiersin.orgplos.org. The principles of activating the C4 position for nucleophilic attack are directly applicable to the synthesis of this compound.

Direct Functionalization Strategies on the Quinoline Ring System

Direct functionalization via C-H activation represents a more modern and atom-economical approach to modifying the quinoline ring. While highly challenging due to the need for regioselectivity, significant progress has been made in this area mdpi.comrsc.org. These methods aim to introduce the amino group directly onto the quinoline backbone without pre-functionalization (i.e., installing a leaving group).

For the synthesis of 4-aminoquinolines, direct amination often involves the use of a quinoline N-oxide. The N-oxide activates the C2 and C4 positions towards attack. Various transition metals, including copper and rhodium, have been shown to catalyze the direct amination of quinoline N-oxides mdpi.comnih.gov. For instance, copper-catalyzed dehydrogenative C-N coupling with aliphatic secondary amines has been reported to be effective for C2 amination of quinoline N-oxides mdpi.comnih.gov. While these methods showcase the potential for direct amination, achieving selective C4 amination on a 7-bromoquinoline substrate remains a specific challenge that often requires tailored catalytic systems.

Transition Metal-Catalyzed Approaches in the Synthesis of this compound and Analogues

Transition metal catalysis has revolutionized the synthesis of complex aromatic and heterocyclic compounds, including quinoline derivatives. These methods offer mild reaction conditions, broad functional group tolerance, and high efficiency.

Palladium-Catalyzed Amination Reactions of Halogenated Quinolines

Palladium-catalyzed amination, particularly the Buchwald-Hartwig amination, is a powerful tool for forming C-N bonds. This reaction is frequently used for the amination of aryl and heteroaryl halides mdpi.com. In the context of this compound synthesis, this reaction can be applied to introduce the amino group at the C4 position by coupling 4,7-dihaloquinoline with an amine source.

Studies on the Pd-catalyzed amination of dichloroquinolines have shown that the reactivity of the chlorine atoms is position-dependent. For substrates like 4,7-dichloroquinoline, selective monoamination at the C4 position can be achieved due to its higher reactivity compared to the C7 position mdpi.comnih.govresearchgate.net. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity nih.govresearchgate.net. For example, ligands such as BINAP and DavePhos have been successfully employed in the amination of dichloroquinolines nih.gov.

| Catalyst System | Ligand | Base | Substrate | Product | Yield | Reference |

| Pd(dba)₂ | BINAP | t-BuONa | 4,7-Dichloroquinoline | 4-Amino-7-chloroquinoline derivative | Good | nih.gov |

| Pd(OAc)₂ | DavePhos | LiHDMS | Halo-7-azaindoles | Amino-7-azaindole derivative | N/A | beilstein-journals.org |

| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | 4-Bromo-7-azaindole | 4-Amino-7-azaindole derivative | Good | beilstein-journals.org |

This table presents examples of palladium-catalyzed amination on related heterocyclic systems, demonstrating the variety of conditions that can be employed.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling) for Quinoline Framework Elaboration

The bromine atom at the C7 position of this compound serves as a versatile handle for further functionalization through cross-coupling reactions. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is exceptionally well-suited for this purpose libretexts.org. It allows for the formation of C-C bonds, enabling the introduction of a wide array of aryl, heteroaryl, or alkyl groups at the C7 position.

This strategy is valuable for creating libraries of 4-aminoquinoline analogues for structure-activity relationship (SAR) studies. The general catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product libretexts.org.

Key Features of Suzuki-Miyaura Coupling:

Substrates: The reaction tolerates a wide range of functional groups on both the bromoquinoline and the boronic acid/ester partner nih.gov.

Catalysts: A variety of palladium catalysts and ligands can be used to optimize the reaction for specific substrates nih.govorganic-chemistry.org.

Applications: This reaction has been used to synthesize biaryl-containing 4-aminoquinoline analogues with potent antimalarial activity nih.gov. It has also been applied to various dihalogenated quinolines to produce aryl-substituted derivatives researchgate.net.

| Aryl Halide | Boronic Acid/Ester | Catalyst/Ligand | Product | Reference |

| 3-Bromoquinoline | 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | P1-L4 | 3-(3,5-Dimethylisoxazol-4-yl)quinoline | nih.gov |

| 5,7-Dibromo-8-(trifluoromethylsulfonyloxy)quinoline | Arylboronic acids | N/A | Arylated quinolines | researchgate.net |

| 7-Bromo-4-chloroquinoline | Various arylboronic acids | N/A | 7-Aryl-4-chloroquinoline | nih.gov |

This table illustrates the application of Suzuki-Miyaura coupling for the functionalization of various bromoquinolines.

Copper-Catalyzed Amination Methodologies

Copper-catalyzed C-N cross-coupling reactions, often referred to as Ullmann condensations, represent an alternative to palladium-catalyzed methods for amination. These reactions are often more cost-effective and can be advantageous for specific substrates researchgate.net.

Copper catalysis can be used for the amination of aryl halides, including bromoquinolines. The synthesis of primary aminoquinolines from iodoquinolines has been achieved using copper(I) iodide with formamide serving as an in-situ source of ammonia under mild conditions researchgate.net. While often requiring higher temperatures than palladium-catalyzed systems, modern developments have led to milder reaction conditions through the use of specific ligands, such as 1,10-phenanthroline researchgate.net.

Furthermore, copper has been used to catalyze the direct C-H amination of quinoline N-oxides, showcasing its versatility mdpi.comnih.gov. Copper-catalyzed domino reactions have also been developed to construct the quinoline ring itself, starting from enaminones and 2-halobenzaldehydes rsc.org. For the synthesis of this compound analogues, copper-catalyzed methods could be employed either for the key amination step or for subsequent modifications of the quinoline core.

Application of Classical Quinoline Synthesis Methodologies for this compound and Related Intermediates

The construction of the this compound core often relies on the initial synthesis of a 7-bromo-4-hydroxyquinoline or 7-bromo-4-chloroquinoline intermediate, which is then converted to the final product. Classical named reactions in quinoline synthesis, such as the Conrad-Limpach and Doebner-von Miller reactions, are instrumental in preparing these precursors.

The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester to form a 4-hydroxyquinoline. synarchive.comwikipedia.orgorganic-chemistry.org In the context of this compound, this would typically involve the reaction of 3-bromoaniline with a β-ketoester like ethyl acetoacetate. The reaction proceeds through the formation of a Schiff base, followed by a thermal cyclization at high temperatures (around 250 °C) to yield 7-bromo-4-hydroxyquinoline. synarchive.comwikipedia.orgorganic-chemistry.org The resulting 4-hydroxyquinoline can then be converted to the more reactive 7-bromo-4-chloroquinoline intermediate using a chlorinating agent like phosphorus oxychloride (POCl₃).

The Doebner-von Miller reaction provides another route to the quinoline nucleus by reacting an aniline with α,β-unsaturated carbonyl compounds. synarchive.comwikipedia.org For the synthesis of a 7-bromoquinoline precursor, 3-bromoaniline would be reacted with an α,β-unsaturated aldehyde or ketone, such as crotonaldehyde. This reaction is typically catalyzed by strong acids and may involve an in-situ generation of the unsaturated carbonyl compound from an aldol condensation. wikipedia.org The resulting 2-methyl-7-bromoquinoline would then require further functionalization to introduce the 4-amino group.

A more direct and robust route to a key intermediate, 7-bromo-4-chloroquinoline, has been developed. nih.gov This method starts with the condensation of 3-bromoaniline with Meldrum's acid and trimethyl orthoformate to produce an enamine intermediate. nih.gov Subsequent thermal cyclization, which can be accelerated by microwave irradiation, yields a mixture of 7-bromo- and 5-bromo-4-hydroxyquinolines. nih.gov This mixture is then chlorinated with phosphorus oxychloride, allowing for the chromatographic separation of the desired 7-bromo-4-chloroquinoline. nih.gov This intermediate is then readily converted to this compound via nucleophilic aromatic substitution with a source of ammonia, such as ammonium hydroxide.

Advanced Synthetic Techniques in this compound Chemistry

To enhance reaction efficiency, reduce environmental impact, and improve yields, advanced synthetic techniques such as microwave-assisted organic synthesis and green chemistry principles are increasingly being applied to the synthesis of quinoline derivatives.

Microwave-Assisted Organic Synthesis (MAOS) for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis has proven to be a powerful tool in the synthesis of 4-aminoquinolines, significantly reducing reaction times and often improving yields. wikipedia.org In the synthesis of this compound, microwave irradiation can be effectively employed in the cyclization step of the enamine intermediate derived from 3-bromoaniline and Meldrum's acid, as mentioned previously. nih.gov This method accelerates the formation of the 7-bromo-4-hydroxyquinoline precursor.

Furthermore, the conversion of 7-bromo-4-chloroquinoline to this compound can also be efficiently achieved under microwave irradiation. The nucleophilic aromatic substitution of the 4-chloro group with an amine is significantly faster under microwave heating compared to conventional heating methods. youtube.com For instance, the reaction of 4,7-dichloroquinoline with various amines in a solvent like DMSO can be completed in as little as 20-30 minutes at temperatures between 140-180 °C, affording high yields of the corresponding 4-aminoquinoline products. youtube.com

Green Chemistry Principles and Sustainable Synthetic Routes

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of quinolines, this often involves the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions. synarchive.comacs.org

The use of water or ethanol as a solvent in quinoline synthesis is a key aspect of green chemistry. synarchive.com Several methodologies have been developed for the synthesis of quinoline derivatives in aqueous media, often facilitated by catalysts that are stable and active in water. synarchive.com For the synthesis of this compound, employing a green solvent for the nucleophilic substitution step from 7-bromo-4-chloroquinoline would be a significant step towards a more sustainable process.

The development of reusable and non-toxic catalysts is another important area of green quinoline synthesis. nih.gov Heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, are particularly attractive. For instance, various metal oxides and supported metal nanoparticles have been shown to effectively catalyze quinoline synthesis. synarchive.comnih.gov While specific applications to this compound are still emerging, the broader research in this area suggests a promising future for more sustainable synthetic routes.

Derivatization Strategies for this compound

The presence of both a bromine atom and an amino group on the quinoline core of this compound provides ample opportunities for further chemical modifications. These derivatization strategies allow for the synthesis of a diverse library of compounds with potentially novel properties.

Nucleophilic Substitution Reactions at the Bromine Position

The bromine atom at the 7-position of this compound is susceptible to various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are powerful tools for introducing a wide range of substituents.

| Coupling Reaction | Reactant | Product | Catalyst System |

|---|---|---|---|

| Suzuki Coupling | Aryl or vinyl boronic acids/esters | 7-Aryl/vinyl-4-aminoquinolines | Pd catalyst (e.g., Pd(PPh₃)₄) and a base |

| Heck Coupling | Alkenes | 7-Alkenyl-4-aminoquinolines | Pd catalyst (e.g., Pd(OAc)₂) and a base |

| Sonogashira Coupling | Terminal alkynes | 7-Alkynyl-4-aminoquinolines | Pd catalyst, Cu(I) co-catalyst, and a base |

| Buchwald-Hartwig Amination | Amines | 7-Amino-4-aminoquinolines | Pd catalyst and a phosphine ligand |

| Ullmann Condensation | Phenols or alcohols | 7-Aryloxy/alkoxy-4-aminoquinolines | Cu catalyst and a base |

For instance, the Suzuki coupling allows for the introduction of various aryl and heteroaryl groups at the 7-position by reacting this compound with the corresponding boronic acid or ester. The Heck reaction facilitates the formation of a carbon-carbon bond with alkenes, leading to 7-alkenyl-4-aminoquinolines. organic-chemistry.orgwikipedia.org The Sonogashira coupling is a reliable method for introducing alkyne functionalities by reacting with terminal alkynes. wikipedia.orglibretexts.orgorganic-chemistry.orgopenochem.org These reactions significantly expand the structural diversity of the this compound scaffold.

Functional Group Transformations of the Amino Moiety (e.g., Oxidation, Reduction)

The primary amino group at the 4-position of the quinoline ring can also be a site for further chemical transformations, although these are generally less common than modifications at the bromine position for this particular scaffold.

Oxidation of the 4-amino group to a nitro group is a challenging transformation that typically requires harsh conditions and may not be compatible with the bromo substituent. However, the reverse reaction, the reduction of a 4-nitroquinoline to a 4-aminoquinoline, is a well-established and efficient process. acs.orgnih.gov This reduction is often a key step in the synthesis of 4-aminoquinolines and can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid systems (e.g., Sn/HCl, Fe/HCl). acs.orgnih.gov For instance, the reduction of 6-nitroquinoline to 6-aminoquinoline (B144246) has been demonstrated using Raney nickel and hydrazine hydrate. nih.gov CuO has also been shown to be an effective reusable solid reagent for the reduction of nitroquinolines to aminoquinolines in the presence of hydrazine monohydrate. acs.org

Further derivatization of the amino group can be achieved through reactions such as acylation to form amides, or alkylation to form secondary or tertiary amines. These transformations can significantly alter the electronic and steric properties of the molecule, leading to compounds with different biological activities or material properties.

Elaboration of the Quinoline Core through Coupling Reactions

The strategic location of the bromine atom on the 4-aminoquinoline core allows for its modification using several powerful palladium-catalyzed cross-coupling reactions. These methods are fundamental in modern organic synthesis for their efficiency and broad substrate scope.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide. libretexts.orgyonedalabs.com In the context of this compound, the bromine atom at the C7 position can be readily coupled with various aryl or vinyl boronic acids or their esters. nih.govjohnshopkins.edu This reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base to yield 7-aryl- or 7-vinyl-4-aminoquinolines. libretexts.org The reaction is highly valued for its tolerance of a wide range of functional groups on both coupling partners. nih.gov

A representative Suzuki-Miyaura coupling reaction is outlined below:

| Reactant A | Reactant B | Catalyst | Base | Product |

| This compound | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 4-Amino-7-arylquinoline |

Buchwald-Hartwig Amination: This reaction provides a direct route to form carbon-nitrogen bonds by coupling an amine with an aryl halide. wikipedia.orglibretexts.org The Buchwald-Hartwig amination can be applied to this compound to introduce a variety of primary or secondary amines at the 7-position. acsgcipr.org This method is instrumental in synthesizing compounds where a nitrogen-linked substituent is desired. The reaction is catalyzed by a palladium complex, often in the presence of a specialized phosphine ligand, and a strong base. wikipedia.orgnih.gov

Sonogashira Coupling: To introduce alkynyl substituents, the Sonogashira coupling is the method of choice. organic-chemistry.orglibretexts.org This reaction couples a terminal alkyne with an aryl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org Applying this to this compound would yield 4-amino-7-alkynylquinoline derivatives, which can serve as precursors for further transformations.

Heck Reaction: The Heck reaction facilitates the formation of a carbon-carbon bond between an alkene and an aryl halide. organic-chemistry.orgwikipedia.org By reacting this compound with various alkenes under palladium catalysis, substituted 7-alkenyl-4-aminoquinolines can be synthesized. wikipedia.orgnih.gov This reaction is particularly useful for introducing vinyl-type linkages to the quinoline core.

Synthesis of Substituted this compound Derivatives

Building upon the coupling methodologies described, a parallel synthesis approach can be employed to generate libraries of substituted this compound derivatives. nih.govjohnshopkins.edu This strategy involves reacting a common this compound intermediate with a diverse set of building blocks. nih.gov

One notable application involves the synthesis of biaryl 4-aminoquinoline analogues. nih.gov In this process, a protected this compound derivative is subjected to Suzuki-Miyaura coupling with a variety of boronic acids. nih.govjohnshopkins.edu This approach allows for the systematic exploration of the chemical space around the 7-position of the quinoline ring.

A generalized scheme for the parallel synthesis of 7-substituted 4-aminoquinoline derivatives is presented below:

| Coupling Reaction | Reactant for 7-Position | Catalyst System | Resulting Derivative Class |

| Suzuki Coupling | Boronic Acids | Palladium catalyst, Base | Biaryl analogues nih.govjohnshopkins.edu |

| Ullmann Coupling | Phenols | Copper catalyst, Base | Diaryl ether analogues nih.gov |

| Negishi Coupling | Alkyl/Benzyl Zinc Halides | Palladium catalyst | Alkyl/Aryl analogues nih.gov |

This parallel diversification allows for the efficient production of a wide range of analogues from a single advanced intermediate. nih.gov For instance, researchers have successfully generated libraries of diaryl ether, biaryl, and alkylaryl 4-aminoquinoline analogues by employing Ullmann, Suzuki, and Negishi reactions, respectively. nih.gov This highlights the modularity and power of using this compound as a scaffold for creating diverse chemical entities.

The synthesis of these derivatives often involves initial protection of the 4-amino group to prevent side reactions, followed by the key coupling reaction and a final deprotection step to yield the target compounds. nih.gov The choice of coupling partners (e.g., specific boronic acids, phenols, or organozinc reagents) dictates the final structure and properties of the synthesized derivative.

Medicinal Chemistry Research and Pharmacological Development of 4 Amino 7 Bromoquinoline Derivatives

Antimalarial Drug Discovery and Development

The global challenge of malaria, exacerbated by the rise of drug-resistant Plasmodium falciparum strains, necessitates the continuous development of novel and effective antimalarial agents. Derivatives of 4-amino-7-bromoquinoline have been a focal point of such research, showing promise in overcoming resistance to traditional therapies.

Efficacy of this compound Analogues against Plasmodium falciparum Strains

Research has demonstrated that this compound analogues exhibit significant in vitro activity against both chloroquine-susceptible (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. Studies have shown that these compounds can be as potent as their 7-chloro counterparts, which include the widely used antimalarial drug chloroquine (B1663885). nih.gov The efficacy of these analogues is typically evaluated by determining their half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.

Table 1: In Vitro Antimalarial Activity of this compound Analogues

| Compound | Side Chain | P. falciparum Strain | IC50 (nM) |

|---|---|---|---|

| 7-Bromo-AQ | -HN(CH2)2NEt2 | CQS | 3-12 |

| 7-Bromo-AQ | -HN(CH2)2NEt2 | CQR | 3-12 |

| 7-Bromo-AQ | -HN(CH2)3NEt2 | CQS | 3-12 |

| 7-Bromo-AQ | -HN(CH2)3NEt2 | CQR | 3-12 |

| 7-Bromo-AQ | -HNCHMeCH2NEt2 | CQS | 3-12 |

| 7-Bromo-AQ | -HNCHMeCH2NEt2 | CQR | 3-12 |

CQS: Chloroquine-Susceptible; CQR: Chloroquine-Resistant. Data compiled from studies on 7-substituted 4-aminoquinolines. nih.gov

Structure-Activity Relationship (SAR) Studies in Antimalarial Potency

The antimalarial activity of 4-aminoquinoline (B48711) derivatives is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies have elucidated several key features necessary for potent antiplasmodial effects. A critical component is the presence of a halogen atom at the 7-position of the quinoline (B57606) ring. It has been established that electron-withdrawing groups at this position enhance the compound's activity.

Key SAR findings for 4-amino-7-bromoquinolines include:

The 4-aminoquinoline nucleus: This core structure is essential for the antimalarial activity.

Substitution at the 7-position: Halogen substituents such as bromine (Br), chlorine (Cl), or iodine (I) at this position are crucial for high potency, particularly against resistant strains. Fluorine (F) or trifluoromethyl (CF3) groups at the same position tend to result in lower activity. nih.gov

The amino side chain: The nature of the side chain at the 4-amino position significantly influences the drug's efficacy. The presence of a basic terminal amine is vital for the molecule's accumulation in the acidic food vacuole of the parasite.

Mechanistic Investigations of Antimalarial Action (e.g., Ferriprotoporphyrin IX Complexation, β-Hematin Inhibition)

The primary mechanism of action for 4-aminoquinoline derivatives, including the 7-bromo analogues, involves the disruption of the parasite's detoxification pathway for heme. Inside the host's red blood cells, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin, a process biochemically equivalent to the formation of β-hematin.

This compound derivatives are weak bases that accumulate in the acidic food vacuole of the parasite. Here, they are believed to form a complex with ferriprotoporphyrin IX, which prevents its polymerization into hemozoin. The accumulation of the toxic heme-drug complex leads to oxidative stress and damage to the parasite's membranes, ultimately resulting in its death.

Role of the Bromine Atom in Enhancing Potency against Resistant Strains

The emergence of chloroquine-resistant P. falciparum has been a major setback in the fight against malaria. This resistance is primarily associated with mutations in the parasite's transporter proteins, which reduce the accumulation of the drug in the food vacuole. The presence of a bromine atom at the 7-position of the 4-aminoquinoline scaffold has been shown to be as effective as a chlorine atom in maintaining high potency against both CQS and CQR strains. nih.gov

The electron-withdrawing nature of the bromine atom is thought to influence the electronic properties of the quinoline ring, which may enhance its ability to form a stable complex with heme. This stable complex formation is a key step in inhibiting hemozoin formation and overcoming resistance mechanisms.

Anticancer and Antineoplastic Activity Investigations

In addition to their well-established antimalarial properties, quinoline-based compounds have garnered interest for their potential as anticancer agents. The structural features that make them effective against malaria parasites, such as the ability to interact with nucleic acids and accumulate in acidic organelles, are also relevant to cancer cell biology.

Inhibition of Cancer Cell Proliferation and DNA Synthesis

The 4-aminoquinoline scaffold has been explored for its antiproliferative effects against various cancer cell lines. While specific studies focusing exclusively on this compound are limited, research on closely related brominated quinoline derivatives provides insights into their potential anticancer activity. These compounds have been shown to inhibit the growth of cancer cells, including breast cancer (MCF-7), cervical cancer (HeLa), and colon cancer (HT29) cell lines. nih.govresearchgate.net

Table 2: Antiproliferative Activity of Selected Brominated Quinoline Derivatives

| Compound | Cancer Cell Line | IC50 (µg/mL) |

|---|---|---|

| 5,7-Dibromo-8-hydroxyquinoline | C6 (rat brain tumor) | 6.7 - 25.6 |

| 5,7-Dibromo-8-hydroxyquinoline | HeLa (human cervix carcinoma) | 6.7 - 25.6 |

| 5,7-Dibromo-8-hydroxyquinoline | HT29 (human colon carcinoma) | 6.7 - 25.6 |

| 7-Bromo-8-hydroxyquinoline | C6 (rat brain tumor) | 6.7 - 25.6 |

| 7-Bromo-8-hydroxyquinoline | HeLa (human cervix carcinoma) | 6.7 - 25.6 |

| 7-Bromo-8-hydroxyquinoline | HT29 (human colon carcinoma) | 6.7 - 25.6 |

Data from studies on various brominated quinoline derivatives. researchgate.net

The proposed mechanisms for the anticancer activity of quinoline derivatives are multifaceted. One of the primary mechanisms is thought to be the inhibition of DNA synthesis and repair. Some brominated quinoline compounds have been found to inhibit topoisomerase I, a crucial enzyme involved in DNA replication and transcription. nih.govresearchgate.net By inhibiting this enzyme, these compounds can induce DNA damage and trigger apoptosis (programmed cell death) in cancer cells. nih.govresearchgate.net The planar quinoline ring can intercalate between the base pairs of DNA, disrupting its normal function and leading to cell cycle arrest and the inhibition of proliferation. researchgate.net

Modulation of DNA Topoisomerase Activity (e.g., Topoisomerase I)

The modulation of DNA topoisomerase activity is a critical strategy in the development of anticancer drugs. While direct studies on this compound are limited, research on closely related brominated quinoline derivatives has shed light on their potential as topoisomerase inhibitors.

A study investigating novel brominated methoxyquinolines demonstrated their ability to inhibit human topoisomerase I, a key enzyme involved in DNA replication and repair. This inhibition is crucial for inducing cytotoxic effects in cancer cells. Molecular dynamics simulations have suggested that these compounds can effectively bind to the topoisomerase I-DNA complex, with significant binding energies indicating a stable interaction. The introduction of a nitrogen atom into the aromatic system of related indenoisoquinolines has been shown to facilitate charge transfer complex formation with DNA, thereby enhancing the π-π stacking interactions necessary for stabilizing the enzyme-DNA cleavage complex. bohrium.comnih.gov While these findings are on analogous compounds, they provide a strong rationale for the investigation of this compound derivatives as potential topoisomerase I inhibitors. Further research is warranted to elucidate the specific interactions and inhibitory potency of this compound itself.

Induction of Apoptosis in Malignant Cell Lines

The ability to induce apoptosis, or programmed cell death, is a hallmark of effective anticancer agents. Several studies on brominated and halogenated quinoline derivatives have demonstrated their pro-apoptotic capabilities in various cancer cell lines, suggesting a similar potential for this compound.

Research on brominated methoxyquinoline and nitrated bromoquinoline derivatives has shown their ability to induce apoptosis, as confirmed by DNA laddering assays. bohrium.com One study highlighted that a nitrated bromoquinoline derivative effectively inhibited the migration of HT29 colon cancer cells. bohrium.com Furthermore, derivatives of 7-chloroquinoline, a structurally similar compound to the 7-bromo analogue, have been shown to induce apoptosis in triple-negative breast cancer cells. nih.gov These compounds were found to significantly decrease the viability of MCF-7 and MDA-MB-231 breast cancer cells in a dose-dependent manner. nih.gov

The mechanism of apoptosis induction by these related quinoline derivatives often involves the intrinsic mitochondrial pathway. This is characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. researchgate.nettbzmed.ac.ir This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction and the subsequent activation of caspase cascades, ultimately resulting in cell death. For instance, a tetrahydrobenzo[h]quinoline derivative was found to induce apoptosis in MCF-7 cells by up-regulating Bax and down-regulating Bcl-2, leading to a significant increase in the Bax/Bcl-2 ratio. tbzmed.ac.ir

While direct evidence for this compound is still emerging, the consistent pro-apoptotic activity observed in its close structural relatives strongly supports its potential as an apoptosis-inducing agent in malignant cells.

Evaluation as Potential Cyclooxygenase-2 (COX-2) Inhibitors

Cyclooxygenase-2 (COX-2) is an enzyme that plays a significant role in inflammation and has been identified as a therapeutic target for anti-inflammatory drugs and potentially for cancer therapy. stanford.edu The evaluation of this compound derivatives as COX-2 inhibitors is an area of active investigation, although direct studies on this specific compound are not yet widely published.

Research into the broader class of quinoline derivatives has indicated potential for COX-2 inhibition. For example, certain 4-carboxyl quinoline derivatives possessing a methylsulfonyl COX-2 pharmacophore have been identified as potent and highly selective COX-2 inhibitors, with some exceeding the potency of the well-known COX-2 inhibitor, celecoxib. nih.gov The structural features of the quinoline scaffold, including the potential for substitution at various positions, offer opportunities for designing selective COX-2 inhibitors. The larger active site pocket of COX-2 compared to its isoform, COX-1, allows for the binding of bulkier molecules, a characteristic that can be exploited in the design of selective inhibitors. mdpi.com

While the direct inhibitory activity of this compound on COX-2 remains to be definitively established, the known anti-inflammatory properties of some quinoline derivatives provide a basis for further investigation. The synthesis and evaluation of a series of this compound analogues could reveal structure-activity relationships and identify potent and selective COX-2 inhibitors within this chemical class.

Antimicrobial and Antiviral Efficacy Studies

The quinoline scaffold is a well-established pharmacophore in the development of antimicrobial and antiviral agents. Research into this compound and its derivatives has revealed promising activity against a range of pathogens.

Antibacterial Spectrum and Potency

Derivatives of 7-bromoquinoline have demonstrated notable antibacterial activity. In one study, quinoline-5,8-dione derivatives incorporating aryl sulfonamides, synthesized from 7-bromoquinoline-5,8-dione, were evaluated for their in vitro antimicrobial activity against several bacterial strains. The results confirmed their antibiotic potency, with some compounds showing potential for the development of new drugs selective for Klebsiella pneumoniae and Salmonella typhi. oup.com

Another study on new amino acid derivatives of quinolines found that a bromine-substituted compound exhibited antibacterial activity, although it was somewhat reduced compared to its non-brominated counterpart and showed differential activity against Gram-negative and Gram-positive bacteria. malariaworld.org The study highlighted that the nature of the amino acid and the substitution pattern on the quinoline moiety influence the structure-activity relationship of these compounds. malariaworld.org These findings suggest that the this compound scaffold can be a valuable starting point for the design of novel antibacterial agents.

Table 1: Antibacterial Activity of a 7-Bromoquinoline Derivative

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) |

| Escherichia coli | >2.5 |

| Pseudomonas aeruginosa | 2.5 |

| Staphylococcus aureus | 1.25 |

| Bacillus subtilis | 0.62 |

Data adapted from a study on amino acid derivatives of quinolines, showing the activity of a bromine-substituted compound. malariaworld.org

Antifungal Properties

The antifungal potential of bromoquinoline derivatives has been a subject of significant interest. A notable example is a compound referred to as "bromoquinol," which has demonstrated potent, wide-spectrum antifungal activity. oup.commdpi.com This activity was found to be blocked in the presence of exogenous iron, suggesting a mode of action related to fungal iron utilization. oup.commdpi.com Further investigation into the mechanism of bromoquinol revealed that it induces oxidative stress and apoptosis in the pathogenic fungus Aspergillus fumigatus. oup.com

While the precise structure of "bromoquinol" in these studies is not explicitly defined as this compound, the findings highlight the potential of the bromoquinoline scaffold in antifungal drug discovery. The unique mode of action involving iron metabolism and induction of apoptosis presents a promising avenue for the development of new antifungal agents to combat resistant fungal infections.

Antiviral Activities

The quinoline nucleus is a core component of several established antiviral drugs, and research continues to explore the antiviral potential of new derivatives. While specific studies on the antiviral activity of this compound are limited, the broader class of quinoline analogues has shown significant promise against a range of viruses.

Studies on various quinoline derivatives have demonstrated broad-spectrum anti-coronavirus activity, including against SARS-CoV-1 and SARS-CoV-2. Compounds such as chloroquine and hydroxychloroquine, which are 4-aminoquinoline derivatives, have been shown to interfere with viral entry at a post-attachment stage and inhibit viral RNA synthesis. The antiviral activity of halogenated compounds, including those containing bromine, has been demonstrated against a variety of viruses, with proposed mechanisms including the inhibition of viral RNA and interaction with viral proteins.

The structural similarities between this compound and other antivirally active quinolines suggest that it may also possess antiviral properties. Further research is needed to evaluate its efficacy against specific viral targets and to understand its mechanism of action.

Anti-inflammatory and Antioxidant Research Pathways

The exploration of this compound and its derivatives within the realms of anti-inflammatory and antioxidant research is an area of growing interest, largely propelled by the known biological activities of the broader quinoline class of compounds. While direct and extensive research specifically targeting the 7-bromo substituted 4-aminoquinoline is still emerging, the existing body of literature on related quinoline structures provides a strong rationale for these investigative pathways.

Quinoline derivatives have been noted for their potential to modulate inflammatory processes. For instance, studies on various 4-aminoquinoline analogues have demonstrated anti-inflammatory effects in preclinical models. While specific data on the 7-bromo derivative is not extensively detailed in current literature, the 4-aminoquinoline scaffold is recognized for its role in a wide range of biological activities, including anti-inflammatory responses nih.gov. Research into other quinoline derivatives has shown the capacity to suppress the production of pro-inflammatory mediators. For example, a quinoline isolated from Spondias pinnata bark, 7-hydroxy-6-methoxyquinolin-2(1H)-one, effectively reduced the production of nitric oxide (NO), tumor necrosis factor (TNF)-α, interleukin (IL)-6, and IL-1β in lipopolysaccharide (LPS)-stimulated macrophage models nih.gov. This was achieved through the inhibition of NF-κB activation, a key signaling pathway in inflammation nih.gov. Such findings for the core quinoline structure suggest that this compound could be a promising candidate for similar in-depth studies.

Future research in this area would likely involve in vitro assays to directly assess the anti-inflammatory and antioxidant potential of this compound.

Table 1: Potential In Vitro Assays for Anti-inflammatory and Antioxidant Activity of this compound

| Activity | Assay | Description |

| Anti-inflammatory | Lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophages | Measures the inhibition of NO, a key inflammatory mediator. |

| Cytokine production assays (e.g., ELISA for TNF-α, IL-6) | Quantifies the reduction of pro-inflammatory cytokines in cell culture supernatants. | |

| Cyclooxygenase (COX) inhibition assays | Determines the inhibitory effect on COX-1 and COX-2 enzymes, which are involved in prostaglandin synthesis. | |

| Antioxidant | DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay | Measures the ability of the compound to donate a hydrogen atom or electron to the stable DPPH radical. |

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay | Assesses the scavenging of the ABTS radical cation. | |

| Ferric Reducing Antioxidant Power (FRAP) assay | Measures the ability of the compound to reduce ferric iron. |

Exploration in Neuroprotective Therapeutics (e.g., Parkinson's Disease)

The potential application of this compound derivatives in neuroprotective therapeutics, particularly for Parkinson's disease, is a compelling area of research. This interest is largely driven by the discovery of the closely related compound, 4-amino-7-chloroquinoline, as an agonist of the nuclear receptor NR4A2 (also known as Nurr1).

Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra region of the brain. NR4A2 is a critical transcription factor for the development, maintenance, and survival of these neurons. As such, activating NR4A2 is considered a promising therapeutic strategy for Parkinson's disease nih.gov. The identification of small molecules that can modulate the function of NR4A2 has therefore been a significant focus of drug discovery efforts.

Research has successfully identified compounds with a 4-amino-7-chloroquinoline scaffold as direct-binding agonists of NR4A2 pnas.orgnih.gov. These compounds have been shown to enhance the transcriptional activity of NR4A2, leading to the expression of genes crucial for dopaminergic neuron function and survival nih.gov. The activation of NR4A2 by these molecules is thought to confer neuroprotection through multiple mechanisms, including the upregulation of dopaminergic-specific genes and the suppression of neuroinflammatory processes in glial cells nih.gov.

Given the structural similarity between 4-amino-7-chloroquinoline and this compound, it is highly probable that the bromo-derivative also interacts with and activates NR4A2. The substitution of a chloro group with a bromo group represents a relatively conservative change in terms of electronic properties and size, suggesting that the fundamental interaction with the NR4A2 ligand-binding domain is likely to be preserved. However, the precise potency and efficacy of this compound as an NR4A2 agonist would require direct experimental validation.

The structure-activity relationship (SAR) of 4-amino-7-halogenated quinolines is crucial for understanding and optimizing their activity as NR4A2 agonists. Studies on related 4-aminoquinolines have provided some insights into the importance of the substituent at the 7-position.

Research on the antiplasmodial activity of 7-substituted 4-aminoquinolines has shown that the nature of the halogen at this position can influence the compound's biological activity nih.gov. In these studies, 7-bromo and 7-iodo analogues were found to be as active as the corresponding 7-chloro derivatives, while 7-fluoro and 7-trifluoromethyl derivatives were generally less active nih.gov. This suggests that the size and electronic properties of the halogen at the 7-position are important for molecular interactions with the biological target.

In the context of NR4A2 agonism, the 4-amino-7-chloroquinoline scaffold has been identified as a critical pharmacophore nih.govnih.gov. It is hypothesized that the halogen atom at the 7-position engages in specific interactions within the ligand-binding pocket of NR4A2. The substitution of chlorine with bromine, a larger and more polarizable halogen, could potentially lead to altered binding affinity and agonist activity. A comparative analysis of the binding energies and activation potentials of a series of 7-halogenated 4-aminoquinolines would be necessary to fully elucidate the SAR.

Table 2: Physicochemical Properties of Halogens at the 7-Position and Their Potential Influence on NR4A2 Agonism

| Halogen | Van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Potential Influence on NR4A2 Binding |

| Fluorine (F) | 1.47 | 3.98 | Smaller size may lead to a different fit in the binding pocket. High electronegativity could alter electronic interactions. |

| Chlorine (Cl) | 1.75 | 3.16 | Established as a key component of the NR4A2 agonist pharmacophore. Provides a balance of size and electronic properties. |

| Bromine (Br) | 1.85 | 2.96 | Larger size and increased polarizability compared to chlorine may enhance van der Waals interactions within the binding pocket. |

| Iodine (I) | 1.98 | 2.66 | Largest of the common halogens, which could lead to steric hindrance or enhanced binding depending on the pocket's topology. |

Chemical Biology and Biological Activity Profiling of 4 Amino 7 Bromoquinoline

Application as Probe Molecules in Biochemical Pathway Elucidation

Quinoline (B57606) derivatives are recognized for their utility as scaffolds in the development of fluorescent probes for biological imaging and assays. guidechem.com The inherent fluorescence of the quinoline ring system, which can be modulated by substituents, makes them suitable for tracking and quantifying biological molecules and processes. While specific studies on the fluorescent properties of 4-Amino-7-bromoquinoline are not extensively documented, the characteristics of other aminoquinolines provide a basis for its potential application as a probe molecule. nih.gov

For instance, various aminoquinoline (AQ) compounds have been investigated as fluorescent labels for glycan analysis. nih.gov The optimal excitation and emission wavelengths of these compounds are crucial for their application in fluorescence detection. nih.gov A study on different aminoquinolines revealed that 3-AQ and 6-AQ are effective fluorescent tags for carbohydrates, while 5-AQ and 8-AQ labeled maltohexaose (B131044) did not show fluorescent properties. nih.gov The fluorescence of aminoquinolines can be influenced by their environment, such as the presence of halide ions, which can cause quenching of the fluorescence intensity. iaea.org This sensitivity to the local environment can be exploited to probe specific interactions within biological systems. Given these precedents, this compound could potentially serve as a fluorescent probe, with its amino and bromo groups influencing its spectral properties and interaction with biological targets. smolecule.com Its use in assays to study enzyme activity and protein interactions could aid in understanding complex biochemical pathways. smolecule.com

Enzyme Inhibition and Ligand-Protein Interaction Studies

The biological activity of many quinoline derivatives stems from their ability to interact with and inhibit enzymes, thereby disrupting essential cellular functions. The 4-aminoquinoline (B48711) core is a key feature for such interactions.

Inhibition of Key Enzymes within Metabolic Pathways

Quinoline derivatives have been shown to inhibit a variety of enzymes involved in critical metabolic pathways. bohrium.com For example, certain bromoquinoline derivatives have been observed to inhibit enzymes in the tricarboxylic acid cycle, which would significantly impact cellular metabolism and energy production. The substitution pattern on the quinoline ring is a key determinant of the inhibitory potency and selectivity. While direct studies on this compound are limited, related compounds have shown promise. For instance, 7-Bromoquinoline-4-carboxylic acid is a known inhibitor of alkaline phosphatases. smolecule.com The ability of quinoline compounds to bind to the active sites of enzymes makes them valuable candidates for therapeutic development and as tools for studying enzyme function.

Studies on Bacterial DNA Gyrase and Type IV Topoisomerase Cleavage

A significant area of research for quinoline derivatives is their antibacterial activity, which is often mediated through the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. mdpi.com These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. researchgate.net Quinolones, a well-known class of antibiotics, function by this mechanism. mdpi.com

Derivatives of quinoline have been shown to promote the cleavage of bacterial DNA gyrase and topoisomerase IV. smolecule.com The proposed mechanism involves the stabilization of a covalent enzyme-DNA intermediate, which leads to double-strand breaks in the bacterial chromosome. This mode of action is described as converting the enzyme into a cellular poison. nih.gov The presence of an amino group at the 4-position and a bromine atom at the 7-position on the quinoline ring of this compound are structural features that are hypothesized to facilitate binding to these bacterial enzymes. vulcanchem.com

Molecular Docking and Binding Energy Assessments (e.g., Dihydropteroate (B1496061) Synthase Interactions)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely used in drug design to understand the interaction between a ligand and its target protein at the atomic level. For quinoline derivatives, molecular docking studies have been instrumental in elucidating their binding modes with various enzymes.

In the context of antibacterial research, dihydropteroate synthase (DHPS) is a key enzyme in the folate biosynthesis pathway and a target for sulfonamide drugs. A molecular docking study of 7-bromoquinoline-5,8-dione aryl sulfonamides revealed interactions with the DHPS of bacteria. ripublication.com The study calculated the binding affinities (Ki values) for these compounds, providing insights into their potential as DHPS inhibitors. ripublication.com Such computational approaches can also be applied to this compound to predict its binding affinity and pose within the active site of target enzymes like DHPS or DNA gyrase. These studies can guide the rational design of more potent and selective inhibitors. Bromine-bearing compounds often exhibit enhanced stability and improved lipophilicity, which are valuable properties in drug design. nih.gov

Modulation of Cellular Processes and Signaling Cascades by this compound

Quinoline derivatives are known to influence a variety of cellular processes and signaling pathways, which underlies their therapeutic potential in areas such as cancer treatment. bohrium.comekb.eg These compounds can induce cell cycle arrest, apoptosis (programmed cell death), and inhibit cell migration and angiogenesis (the formation of new blood vessels). bohrium.comekb.egarabjchem.org

The anticancer mechanisms of quinoline derivatives are diverse and can involve the inhibition of protein kinases, which are key regulators of cell signaling. ekb.eg They can also act as topoisomerase inhibitors, similar to their antibacterial mechanism but targeting human topoisomerases. ekb.eg Furthermore, some quinoline derivatives have been shown to disrupt microtubule dynamics, which is crucial for cell division. ekb.eg The modulation of these fundamental cellular processes highlights the potential of compounds like this compound to act as anticancer agents. For example, a novel quinoline derivative was found to suppress cancer cell proliferation and downregulate the expression of Lumican, a protein associated with cancer progression. mdpi.com The specific effects of this compound on cellular signaling would depend on its unique interactions with various intracellular targets.

Cellular and In Vitro Assays for Biological Response Evaluation (e.g., Cell Proliferation Assays, Cytotoxicity Assays, Cell Migration Assays)

To determine the biological activity of a compound like this compound, a variety of cellular and in vitro assays are employed. These assays are essential for characterizing the compound's effects on cell viability, proliferation, and other cellular functions.

Cell Proliferation and Cytotoxicity Assays: A common method to assess the effect of a compound on cell growth is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. srce.hr This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability. srce.hr A decrease in metabolic activity in the presence of the test compound suggests a reduction in cell proliferation or an increase in cytotoxicity. srce.hrresearchgate.net The results of such assays are often expressed as the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth. nih.gov For example, the cytotoxicity of various aminoquinoline derivatives has been evaluated against different cancer cell lines using the MTT assay. researchgate.net

Cell Migration Assays: The ability of a compound to inhibit cell migration is particularly relevant for cancer research, as metastasis is a key factor in cancer mortality. Wound healing assays are a common method to study cell migration. In this assay, a "wound" is created in a confluent cell monolayer, and the ability of the cells to migrate and close the wound is monitored over time in the presence and absence of the test compound.

The following table provides a summary of common in vitro assays used to evaluate the biological activity of quinoline derivatives:

| Assay Type | Purpose | Example Application for Quinoline Derivatives |

| MTT Assay | Measures cell viability and proliferation. | To determine the IC50 values of aminoquinoline derivatives against various cancer cell lines. researchgate.net |

| LDH Cytotoxicity Assay | Quantifies cell death by measuring the release of lactate (B86563) dehydrogenase (LDH) from damaged cells. | To assess the cytotoxicity of brominated methoxyquinolines on different cancer cell lines. |

| Wound Healing Assay | Evaluates the effect of a compound on cell migration. | To demonstrate the inhibition of cancer cell migration by a nitrated bromoquinoline derivative. |

| DNA Laddering Assay | Detects apoptosis by visualizing the characteristic fragmentation of DNA. | To confirm the induction of apoptosis by certain brominated quinoline derivatives. |

| Enzyme Inhibition Assay | Measures the ability of a compound to inhibit the activity of a specific enzyme. | To determine the inhibitory effect of 7-bromoquinoline-4-carboxylic acid on alkaline phosphatases. smolecule.com |

| Topoisomerase Inhibition Assay | Assesses the inhibition of DNA topoisomerase enzymes. | To show that certain 3-(benzo[d]thiazol-2-yl)-4-aminoquinoline derivatives inhibit topoisomerase I. rsc.org |

These assays provide crucial data on the biological effects of this compound and are essential for its further development as a potential therapeutic agent or research tool.

Applications in Materials Science and Optoelectronics

Development of Organic Semiconductor Materials

Organic semiconductor materials are at the heart of next-generation flexible electronics, and quinoline (B57606) derivatives are being explored for this purpose. frontiersin.orgresearchgate.net The suitability of compounds like 4-Amino-7-bromoquinoline for semiconductor applications stems from their inherent electronic properties. The quinoline core provides a rigid, planar structure that can facilitate intermolecular π-π stacking, a crucial factor for efficient charge transport in organic materials.

Derivatives of 4-aminoquinoline (B48711) are investigated as building blocks for more complex conjugated systems. smolecule.com The amino group (an electron-donating group) and the bromine atom (an electron-withdrawing group) on the quinoline scaffold create a push-pull system that can be tailored to tune the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is critical for optimizing charge injection and transport properties in semiconductor devices.

Research into related compounds, such as ethyl 3-amino-7-bromoquinoline-2-carboxylate, highlights the potential of this structural motif. Its electronic structure is considered suitable for developing organic semiconductors. Studies on other quinoline-based materials, like those incorporating zinc and aluminum hydroxyquinolines, further demonstrate the successful application of quinoline scaffolds in creating functional semiconductor thin films. researchgate.net The development of donor-acceptor type molecules is a key strategy in designing high-performance organic semiconductors, and the structure of this compound provides a template for such designs. frontiersin.org

Utilization in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaic Devices

Quinoline scaffolds are known for their luminescent properties, making them promising candidates for use in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). nih.gov The rigid structure of the quinoline ring can lead to high fluorescence quantum yields, a desirable characteristic for emissive materials in OLEDs. This compound and its derivatives can function as either the emissive layer or the host material in an OLED device stack.

The intrinsic electronic properties of these molecules allow them to support the injection and transport of charge carriers (electrons and holes), which recombine in the emissive layer to produce light. Research has shown that other bromo-quinoline derivatives can be successfully employed in OLEDs. For instance, a device fabricated using 5,7-dibromo-8-hydroxyquinoline as the fluorescent material was shown to emit light, demonstrating the viability of this class of compounds. researchgate.net Similarly, a small molecule based on a bis(6-bromoquinoline) design has been synthesized and shown to have potential as an electroluminescent material for OLED manufacturing. researchgate.net

The amino and bromo substituents on the this compound core can be used to fine-tune the emission color and efficiency of the resulting material. The bromine atom also provides a reactive handle for further chemical modification, allowing for the synthesis of more complex structures with tailored optoelectronic properties for both OLEDs and organic photovoltaics.

Table 1: Examples of Bromo-Quinoline Derivatives in OLED Research

| Compound/Derivative | Application/Finding | Reference |

| 5,7-dibromo-8-hydroxyquinoline | Used as a fluorescent material to produce an OLED device. | researchgate.net |

| bis(6-bromoquinoline) oligomer | Synthesized and showed potential as an electroluminescent material in OLEDs. | researchgate.net |

| 4-Amino-7-bromo-8-methylquinoline | Noted for its suitability in light-emitting diode (LED) applications. | smolecule.com |

Role as Ligands in Coordination Chemistry for Advanced Materials

Coordination chemistry involves the study of compounds formed between a central metal ion and surrounding molecules called ligands. libretexts.org The resulting metal complexes often exhibit unique physical and chemical properties not present in the individual components. This compound is an excellent candidate for use as a ligand due to the presence of two potential coordination sites: the heterocyclic nitrogen atom of the quinoline ring and the nitrogen atom of the 4-amino group.

This arrangement allows this compound to act as a bidentate ligand, forming a stable five-membered chelate ring with a metal ion. The ability of aminoquinoline derivatives to form stable complexes is well-documented. For example, bis(8-aminoquinoline) ligands have been designed to chelate metal ions like copper(II) and zinc(II). researchgate.net Similarly, other substituted quinolines are frequently used in ligand synthesis for metal coordination studies.

The formation of metal complexes with this compound can lead to the development of advanced materials with novel optical, electronic, or magnetic properties. These coordination compounds could find use in areas such as:

Luminescent Materials: Coordination to metal ions can significantly alter the photophysical properties of the quinoline ligand, leading to new phosphorescent materials for OLEDs or chemical sensors.

Magnetic Materials: The assembly of quinoline ligands with paramagnetic metal ions can create molecule-based magnets.

Catalysis: Metal complexes containing quinoline ligands can act as catalysts for various organic transformations.

The bromine atom on the ligand backbone remains available for further functionalization, enabling the creation of more complex, polynuclear coordination structures or for grafting the metal complex onto surfaces.

Table 2: Related Quinoline-Based Ligands and Their Applications

| Ligand Type | Metal Ions Chelated | Application Area | Reference |

| Bis(8-aminoquinoline) | Cu(II), Zn(II) | Metal chelation | researchgate.net |

| 8-Hydroxyquinolines (8HQs) | Al(III), Zn(II), Cu(II) | Semiconductor materials, preservatives | researchgate.net |

| 3-Bromoquinoline-2-carbaldehyde | Not specified | Ligand synthesis for metal coordination |

Applications in Catalysis and Sensor Technology

The chemical structure of this compound makes it a versatile platform for applications in both catalysis and sensor technology.

In catalysis , the compound primarily serves as a valuable building block. The bromine atom at the 7-position is particularly significant, as it can readily participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions. researchgate.net These reactions are fundamental in organic synthesis for forming new carbon-carbon and carbon-nitrogen bonds. For instance, studies on the Suzuki reaction have demonstrated high catalytic activity for coupling aryl bromides with boronic acids to form biphenyl (B1667301) compounds. researchgate.net Therefore, this compound can be used as a key intermediate to synthesize more complex, functional molecules for applications ranging from pharmaceuticals to materials science. The palladium-catalyzed amination of related 4,7-dichloroquinolines has also been studied, indicating the reactivity of substituents at these positions. researchgate.net

In sensor technology , the inherent fluorescence of the quinoline core is a key feature. nih.gov Quinoline-based molecules are often used as fluorescent chemosensors. The principle relies on the change in fluorescence intensity or wavelength (a "turn-on" or "turn-off" response) upon binding to a specific analyte, such as a metal ion or a small molecule. The bidentate coordination site of this compound could be used to selectively bind to certain metal ions. This binding event would alter the internal charge transfer characteristics of the molecule, leading to a detectable change in its photophysical properties, forming the basis of a sensor.

Theoretical and Computational Studies on 4 Amino 7 Bromoquinoline

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of 4-amino-7-bromoquinoline. DFT models the distribution of electrons within the molecule, which is fundamental to understanding its stability, reactivity, and spectroscopic behavior.

Studies on related 4-aminoquinolines reveal that the amino group at the C4 position acts as a potent electron-donating group, significantly influencing the electron density across the quinoline (B57606) ring system. cnr.itdergipark.org.trConversely, the bromine atom at the C7 position is an electron-withdrawing group, primarily through its inductive effect. This push-pull electronic arrangement creates a unique charge distribution that dictates the molecule's reactivity.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability. For this compound, the HOMO is expected to be localized mainly on the amino group and the carbocyclic part of the quinoline ring, while the LUMO is anticipated to be distributed over the heterocyclic ring.

Theoretical calculations on similar substituted quinolines provide a framework for these predictions. For instance, a study on 4-aminoquinoline (B48711), 4-chloroquinoline, and 4-amino-7-chloroquinoline using DFT (B3LYP/6-311G(d,p)) has provided detailed assignments of their electronic structure and core-level photoemission spectra. cnr.itresearchgate.netThese studies confirm that the C4 carbon bonded to the amino group and the C7 carbon bonded to a halogen show distinct chemical shifts, reflecting the strong electronic influence of these substituents. cnr.itTable 1: Predicted Electronic Properties of this compound based on Analogous DFT Studies

| Property | Predicted Characteristic | Implication |

|---|---|---|

| HOMO Energy | Relatively High | Susceptible to electrophilic attack |

| LUMO Energy | Relatively Low | Can accept electrons; site for nucleophilic interaction |

| HOMO-LUMO Gap | Moderate | Indicates a balance of stability and reactivity |

| Dipole Moment | Significant | Molecule is polar, influencing solubility and intermolecular interactions |

| Electron Density on N1 (ring) | Increased by C4-NH2 | Influences basicity and hydrogen bonding capability |

| Electron Density on C7 | Decreased by Bromine | Potential site for nucleophilic substitution under certain conditions |

Molecular Dynamics Simulations for Intermolecular Interactions and Conformational Analysis in Biological Systems

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can provide critical insights into its behavior within a biological context, such as its interaction with protein targets or cell membranes. These simulations model the complex interplay of intermolecular forces, including hydrogen bonds, electrostatic interactions, van der Waals forces, and halogen bonds.

While specific MD simulation studies for this compound are not extensively documented, research on analogous quinoline derivatives demonstrates the utility of this approach. acs.orgdoi.orgtandfonline.commdpi.comMD simulations on quinoline-based inhibitors targeting various enzymes, such as kinases or the respiratory syncytial virus (RSV) G protein, have been used to assess the stability of ligand-protein complexes. doi.orgmdpi.comParameters like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated from the simulation trajectory to evaluate the stability of the complex and the flexibility of protein residues in the binding pocket, respectively. mdpi.comfrontiersin.org For this compound, an MD simulation would typically involve:

System Setup: Placing the molecule in a simulation box with a solvated biological target (e.g., a protein). The system is neutralized with ions to mimic physiological conditions. acs.org2. Force Field Application: Using a force field like CHARMM or AMBER to define the potential energy of the system based on bond lengths, angles, and non-bonded interactions. acs.orgbiorxiv.org3. Simulation Run: Solving Newton's equations of motion for all atoms, allowing the system to evolve over a timescale of nanoseconds to microseconds.

The resulting trajectory would reveal the preferred binding pose, the key interacting amino acid residues, and the conformational changes induced upon binding. The 4-amino group is a prime candidate for forming strong hydrogen bonds with acceptor residues (e.g., aspartate, glutamate), while the quinoline ring can engage in π-π stacking with aromatic residues like phenylalanine or tyrosine. mdpi.comThe bromine at the C7 position can participate in halogen bonding, a specific non-covalent interaction with electron-rich atoms like oxygen or sulfur, which can contribute significantly to binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or property descriptors of a set of compounds with their biological activities. For series of 4-aminoquinoline derivatives, QSAR is a vital tool for understanding the structural requirements for activity and for designing new, more potent analogues. nih.govtandfonline.comasianpubs.org

CoMFA is a 3D-QSAR technique that explains the relationship between the biological activity of a set of molecules and their 3D shape and electrostatic properties. The process involves aligning the molecules, placing them in a 3D grid, and calculating the steric and electrostatic interaction energies between each molecule and a probe atom at each grid point. These energy values serve as descriptors for a partial least squares (PLS) regression analysis against the biological activity data.

Several CoMFA studies have been performed on 4-aminoquinoline analogues to understand their antimalarial activity. nih.govnih.govajol.infoIn a typical study, a dataset of 7-substituted-4-aminoquinolines is aligned based on the common quinoline scaffold. nih.govajol.infoThe resulting CoMFA model generates contour maps that visualize regions where specific properties are favorable or unfavorable for activity.

Steric Maps: Green contours indicate regions where bulky substituents increase activity, while yellow contours show where they decrease it.

Electrostatic Maps: Blue contours highlight areas where positive charges enhance activity, and red contours show where negative charges are preferred.

For 7-substituted 4-aminoquinolines, CoMFA models have consistently demonstrated good statistical reliability, with high squared correlation coefficients (r²) and cross-validated coefficients (q²). nih.govajol.info

CoMSIA is another 3D-QSAR method that complements CoMFA. nih.govIn addition to steric and electrostatic fields, CoMSIA calculates similarity indices for hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor fields. It uses a Gaussian function to calculate the distance-dependent fields, which avoids the problem of arbitrarily large energy values at positions close to the molecular surface that can occur in CoMFA.